molecular formula C25H22N2O5 B2969641 4,5-Dimethoxy-2-(2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)benzoic acid CAS No. 442566-73-6

4,5-Dimethoxy-2-(2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)benzoic acid

Cat. No. B2969641
CAS RN: 442566-73-6
M. Wt: 430.46
InChI Key: HRFVOVVFIBYZIV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex compounds often involves oxidative coupling of phenols with amino derivatives. Similar strategies could be applied in synthesizing or modifying the structure of the mentioned compound for various research applications.


Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C25H22N2O5. The InChI Key is HRFVOVVFIBYZIV-UHFFFAOYSA-N.


Chemical Reactions Analysis

Research on derivatives of dimethoxy-benzaldehyde shows their use in synthesizing compounds with significant cytotoxicity against human tumor cell lines. This suggests potential applications in cancer research and therapy.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 430.46, and a predicted density of 1.34±0.1 g/cm3 . The boiling point is predicted to be 594.2± .

Scientific Research Applications

Structures and Synthetic Strategies

  • The synthesis of complex compounds often involves oxidative coupling of phenols with amino derivatives, which is utilized to estimate the concentration of phenol in potable water supplies. Similar strategies could be applied in synthesizing or modifying the structure of the mentioned compound for various research applications (Barton et al., 1987).

Potential Applications in Drug Synthesis and Cytotoxicity

  • Research on derivatives of dimethoxy-benzaldehyde shows their use in synthesizing compounds with significant cytotoxicity against human tumor cell lines, suggesting potential applications in cancer research and therapy (Brandes et al., 2020).

Antifungal and Antibacterial Applications

  • Novel Schiff bases derived from 4-amino-5-(3,5-dimethoxy-phenyl)-4H-1,2,4-triazol-3-thiol have been synthesized and evaluated for antifungal activity against Candida albicans. Such research underscores the importance of structural modifications to enhance biological activity, which could be relevant for developing new antimicrobial agents (Moorthy et al., 2017).

Antioxidant Studies

  • Studies on N-substituted benzyl/phenyl compounds highlight the potential for synthesizing molecules with significant radical scavenging activity, indicating applications in developing antioxidants (Ahmad et al., 2012).

Optical Properties and Material Science

  • The synthesis and analysis of antipyrine derivatives explore their optical absorption and refraction properties, contributing to material science and the development of new materials with specific optical characteristics (El-Ghamaz et al., 2017).

properties

IUPAC Name

4,5-dimethoxy-2-(2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5/c1-30-22-12-17(18(25(28)29)13-23(22)31-2)24-27-20(16-10-6-7-11-21(16)32-24)14-19(26-27)15-8-4-3-5-9-15/h3-13,20,24H,14H2,1-2H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRFVOVVFIBYZIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C2N3C(CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5O2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dimethoxy-2-(2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)benzoic acid

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